2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one
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Overview
Description
- Its chemical formula is C12H18N2O2 .
- The compound features a pyridine ring (with a methoxy group at position 6) and a morpholine ring.
- It belongs to the class of hindered amines, which play a crucial role in organic synthesis and drug development .
2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one: is a synthetic organic compound.
Preparation Methods
- Synthetic Routes :
- One synthetic route involves the hydroamination of an olefin with a nitroarene. This innovative method was reported by Baran and coworkers.
- The reaction conditions and specific reagents used in this process are detailed in the literature.
- Industrial Production :
- Information on large-scale industrial production methods for this compound is limited, as it is primarily used as a building block in research and drug development.
Chemical Reactions Analysis
- Reactivity :
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
- Major Products :
- The specific products formed depend on the reaction conditions and the functional groups present in the compound.
Scientific Research Applications
- Chemistry :
- Used as a building block in the synthesis of complex molecules.
- Enables the introduction of hindered amine motifs in drug candidates.
- Biology and Medicine :
- Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
- May have applications in drug discovery.
- Industry :
- Limited industrial applications due to its synthetic challenges.
Mechanism of Action
- The compound’s mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
- Similar Compounds :
- 3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol is another hindered amine with a related structure .
- Both compounds share the common feature of a hindered amine motif.
- Their uniqueness lies in their distinct substitution patterns and functional groups.
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-[(6-methoxypyridin-3-yl)amino]-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H19N3O3/c1-10(13(17)16-5-7-19-8-6-16)15-11-3-4-12(18-2)14-9-11/h3-4,9-10,15H,5-8H2,1-2H3 |
InChI Key |
RHUSNRPRUKYFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NC2=CN=C(C=C2)OC |
Origin of Product |
United States |
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